Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a formamidomethyl substituent at the 2-position and an ester group at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science . The formamidomethyl group introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets, while the ester moiety provides synthetic versatility for further derivatization.
Properties
CAS No. |
919509-87-8 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-8(12)6-3-10-7(14-6)4-9-5-11/h3,5H,2,4H2,1H3,(H,9,11) |
InChI Key |
RFBUTNFRLMYWFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)CNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-5-carboxylate, which is then formylated using formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the formamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamidomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formamidomethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives exhibit varied chemical and biological properties depending on their substituents. Below is a detailed comparison of Ethyl 2-(formamidomethyl)-1,3-thiazole-5-carboxylate with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Findings from Comparative Studies:
Functional Group Impact: The formamidomethyl group in the target compound distinguishes it from analogs with amino (e.g., Ethyl 2-aminothiazole-4-carboxylate) or hydroxyl groups (e.g., Ethyl 4-hydroxy-1,3-thiazole-5-carboxylate). This group may improve binding to biological targets through hydrogen bonding, a feature absent in non-polar substituents like methyl or trifluoromethyl . Ester vs. Carboxylic Acid: The ethyl ester at the 5-position enhances synthetic flexibility compared to carboxylic acid derivatives, allowing easier modification for structure-activity relationship (SAR) studies .
Biological Activity :
- Thiazoles with trifluoromethyl groups (e.g., Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) exhibit superior metabolic stability and lipophilicity, making them more suitable for in vivo applications than the target compound .
- Hybrid heterocycles (e.g., oxazole-thiazole derivatives) demonstrate enhanced selectivity for enzymes or receptors due to structural complexity, whereas the target compound’s simpler structure may offer broader reactivity .
Synthetic Utility :
- The formyl group in Ethyl 4-formyl-1,3-thiazole-5-carboxylate facilitates condensation reactions, enabling rapid synthesis of Schiff bases or hydrazones. In contrast, the formamidomethyl group in the target compound may require protective strategies during derivatization .
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